Technical Whitepaper: Safety Data Sheet (SDS) and Toxicity Profile of 2-(3-Chlorobenzoyl)benzoic Acid
Technical Whitepaper: Safety Data Sheet (SDS) and Toxicity Profile of 2-(3-Chlorobenzoyl)benzoic Acid
Executive Summary and Mechanistic Context
In the landscape of pharmaceutical manufacturing, the rigorous profiling of synthetic impurities is paramount to ensuring drug safety and efficacy. 2-(3-Chlorobenzoyl)benzoic acid (CAS: 13450-37-8) is a critical positional isomer and pharmacopeial impurity encountered during the synthesis of Chlorthalidone, a widely prescribed thiazide-like diuretic[1].
Chlorthalidone is synthesized using 2-(4-chlorobenzoyl)benzoic acid as the primary precursor[2]. This precursor is typically generated via the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride[3]. Because the chloro group is an ortho/para-directing substituent, the para-attack yields the desired 4-chloro isomer. However, trace amounts of meta-chlorobenzene in the starting material, or atypical electrophilic attacks under harsh Lewis acid conditions, lead to the formation of the 3-chloro isomer[2]. If not purged during crystallization, this impurity propagates through subsequent nitration, reduction, and chlorosulfonation steps, ultimately contaminating the final Active Pharmaceutical Ingredient (API).
Understanding the physicochemical properties, toxicological limits, and analytical separation of this specific isomer is essential for regulatory compliance under ICH Q3A(R2) and ICH M7 guidelines.
Physicochemical Properties
To design effective extraction, purging, and analytical methods, we must first establish the compound's fundamental chemical data[4]. The structural presence of both a carboxylic acid and a lipophilic chlorobenzoyl moiety dictates its solubility and ionization behavior.
Table 1: Chemical Identity and Physicochemical Data
| Property | Value / Description |
| Analyte Name | 2-(3-Chlorobenzoyl)benzoic Acid |
| CAS Number | 13450-37-8 |
| Molecular Formula | C14H9ClO3 |
| Molecular Weight | 260.67 g/mol |
| Accurate Mass | 260.024 |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol, and acetone |
Safety Data Sheet (SDS) & Toxicity Profile
While specific in vivo toxicological studies for the isolated 3-chloro isomer are sparse in public domains, structural read-across (SAR) utilizing data from the 4-chloro isomer and general substituted benzoylbenzoic acids provides a highly reliable hazard profile[3][5].
The compound is primarily classified as a local irritant. The electrophilic nature of the carbonyl carbon and the acidity of the benzoic acid moiety drive its interaction with biological nucleophiles and mucous membranes.
Table 2: GHS Hazard Classification and Toxicological Endpoints
| Endpoint / Classification | Details |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), STOT Single Exposure (Category 3) |
| Signal Word | Warning |
| Hazard Statements (H-Codes) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours.P264: Wash thoroughly after handling.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
| Acute Toxicity (Oral) | Estimated LD50 > 2000 mg/kg (Rat) based on SAR of analogous benzoylbenzoic acids. |
| Genotoxicity (ICH M7) | Predicted negative for mutagenicity (Ames test proxy); lacks structural structural alerts for DNA reactivity. |
Handling and Storage Causality
Because 2-(3-chlorobenzoyl)benzoic acid is prone to static charge accumulation as a dry powder and can cause severe respiratory irritation (H335)[5], it must be handled inside a Class II biological safety cabinet or a localized exhaust ventilation (LEV) system. It should be stored at 2-8°C in tightly sealed, light-resistant containers to prevent slow oxidative degradation of the aromatic system.
Visualizing the Impurity Pathway
To understand why this specific compound must be monitored, we map its formation during the API synthesis workflow.
Divergent synthetic pathway illustrating the formation of 2-(3-chlorobenzoyl)benzoic acid.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not only provide steps but also incorporate internal logic to validate the results. Below are two critical workflows for managing this compound.
Protocol A: HPLC-UV Quantification of the 3-Chloro Isomer in API
Causality: Positional isomers (3-chloro vs. 4-chloro) share identical molecular weights and nearly identical polarities. A standard C18 column under isocratic conditions will result in co-elution. To resolve them, we utilize a Pentafluorophenyl (F5) stationary phase, which exploits subtle differences in π−π interactions and dipole moments between the meta and para substituted rings.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes).
-
Buffer B: 0.1% TFA in Acetonitrile.
-
-
Column Selection: Ascentis® Express F5 (150 x 4.6 mm, 2.7 µm) or equivalent.
-
Sample Preparation: Dissolve the API sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL. Spike with 0.1% (w/w) of the 13450-37-8 reference standard[6].
-
Gradient Elution: Run a shallow gradient from 30% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min. Column temperature: 35°C.
-
Detection: UV absorbance at 254 nm.
-
Self-Validation (System Suitability Test - SST): The method is only considered valid if the chromatographic resolution ( Rs ) between the 2-(3-chlorobenzoyl)benzoic acid peak and the 2-(4-chlorobenzoyl)benzoic acid peak is ≥2.0 .
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Causality: To establish safety thresholds for this impurity in the final drug product, we must determine its No Observed Adverse Effect Level (NOAEL). Because Chlorthalidone is metabolized hepatically and excreted renally, HepG2 (liver) and HK-2 (kidney) cell lines are optimal for screening.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 and HK-2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
-
Compound Dosing: Prepare a 10 mM stock of 13450-37-8 in pure DMSO. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in all wells (including controls) is exactly 0.1% to prevent solvent-induced toxicity.
-
Incubation: Expose the cells to the compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase).
-
Solubilization & Reading: Remove media, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader.
-
Self-Validation:
-
Positive Control: Cells treated with 0.1% Triton X-100 must show <5% viability.
-
Negative Control: Vehicle control (0.1% DMSO) must show >95% viability.
-
Calculate the Z'-factor; the assay is valid only if Z′≥0.5 .
-
In vitro cytotoxicity screening workflow for establishing safety thresholds.
References
-
Pharmaffiliates. "CAS No : 13450-37-8 | Product Name : 2-(3-Chlorobenzoyl)benzoic Acid". [Link][6]
-
Google Patents. "WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine".[2]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3â-sulfamyl-4â-chlorophenyl)phtalimidine - Google Patents [patents.google.com]
- 3. CAS 85-56-3: 2-(4-Chlorobenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 4. Buy Online CAS Number 13450-37-8 - TRC - 2-(3-Chlorobenzoyl)benzoic Acid | LGC Standards [lgcstandards.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
